molecular formula C18H17NO4 B2583326 2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1218664-35-7

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2583326
CAS No.: 1218664-35-7
M. Wt: 311.337
InChI Key: WZJWIGCQPGNHIA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Methoxy group : Singlet at δ 3.85–3.90 ppm (3H).
    • Aromatic protons : Multiplets in δ 6.8–7.5 ppm (benzoyl and tetrahydroisoquinoline rings).
    • Amide proton : Broad signal at δ 7.5–8.0 ppm (NH).
  • ¹³C NMR :
    • Carbonyl carbons : Peaks at δ ~170–175 ppm (carboxylic acid and benzoyl).

Infrared Spectroscopy (IR)

  • Carboxylic acid : Broad O–H stretch at 2500–3300 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.
  • Benzoyl carbonyl : Sharp C=O peak at ~1680 cm⁻¹.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : [M–H]⁻ ion at m/z 309.1 (C₁₈H₁₆NO₄⁻).

Table 3: Spectroscopic Data Summary

Technique Key Peaks/Signals Functional Group Source
¹H NMR δ 3.85–3.90 (s, 3H) Methoxy (-OCH₃)
IR 1700 cm⁻¹ (C=O, carboxylic acid) Carboxylic acid
MS m/z 309.1 ([M–H]⁻) Molecular ion

Computational Chemistry Approaches to Electron Density Mapping

Computational methods provide insights into electron distribution and reactivity. For this compound, density functional theory (DFT) and molecular mechanics simulations are employed:

Electron Density Mapping

  • Electrostatic Potential (ESP) :
    • Carboxylic acid : High electron density at the oxygen atoms (negative regions).
    • Benzoyl carbonyl : Partial positive charge on the carbonyl carbon (C=O).
  • Electron Delocalization : Conjugation between the benzoyl and tetrahydroisoquinoline rings stabilizes the molecule, as evidenced by HOMO/LUMO calculations.

Conformational Analysis

  • Energy Minimization : The lowest-energy conformation adopts a dihedral angle of ~151° between the benzoyl and carboxylic acid carbonyl groups, consistent with X-ray data.
  • Steric Effects : The bulky tetrahydroisoquinoline ring restricts rotational freedom, favoring a rigid framework.

Table 4: Computational Insights

Parameter Value/Description Method Source
Dihedral Angle (C=O) 151.08° (minimal energy) DFT
HOMO-LUMO Gap ~5–6 eV (stabilized π-system) MO Theory
Steric Hindrance Restricted rotation (tetrahydroisoquinoline) Molecular Mechanics

Properties

IUPAC Name

2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-15-8-4-7-13(9-15)17(20)19-11-14-6-3-2-5-12(14)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWIGCQPGNHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using 3-methoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound 2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.

A study demonstrated that this compound could effectively target pathways involved in cancer cell proliferation and survival, suggesting its utility in developing novel anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the acylation of tetrahydroisoquinoline derivatives. The process typically includes protecting the carboxylic acid group and coupling it with an appropriate acyl chloride or anhydride .

Synthesis Pathway Example

StepReaction TypeDescription
1ProtectionProtect the carboxylic acid group (e.g., as an ester).
2CouplingReact with an N-protected amino acid using peptide coupling techniques.
3DeprotectionRemove protecting groups to yield the final product.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Research

In a recent clinical study involving modified tetrahydroisoquinoline compounds, researchers found that derivatives similar to this compound showed a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in improving efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound and its derivatives against multi-drug resistant bacterial strains. Results indicated that certain modifications led to enhanced activity compared to traditional antibiotics, suggesting a potential pathway for developing new treatments for resistant infections .

Mechanism of Action

The mechanism by which 2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in cellular processes. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Biological Target/Activity EC50/IC50 Key Applications Reference ID
KY-021 (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-TIQ-3-COOH Benzyl (2), Oxazolyl ethoxy (7) PPARγ agonist EC50 = 11.8 nM Diabetes therapy (glucose regulation)
14i (S)-2-[(2E,4E)-Hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}ethoxy)-TIQ-3-COOH Hexadienoyl (2), Oxazolyl ethoxy (7) PPARγ agonist, PTP-1B inhibitor EC50 = 0.03 μM Dual-action anti-diabetic agent
(S)-2-(6-Fluorobenzo[d]oxazol-2-yl)-6-methoxy-5-((5-methoxypyridin-2-yl)methoxy)-TIQ-3-COOH Fluorobenzooxazolyl (2), Methoxypyridyl (5) Angiotensin II type-2 receptor antagonist Not reported Cardiovascular therapeutics
2-(2,6-Dichlorobenzenesulfonyl)-TIQ-3-COOH Dichlorobenzenesulfonyl (2) Not specified (structural analog) Not reported Research chemical
Boc-(R)-TIQ-3-COOH (N-Boc-L-Tic-OH) Boc-protected (2) Ligand for ruthenium/copper catalysts N/A Enantioselective catalysis (up to 94% ee)

Key Differences and Implications

Substituent Effects on Bioactivity

  • PPARγ Agonists: KY-021 and 14i share a 7-ethoxy-oxazole substituent but differ at position 2 (benzyl vs. hexadienoyl). The hexadienoyl group in 14i enhances PPARγ potency (EC50 = 0.03 μM vs. 11.8 nM for KY-021) and introduces PTP-1B inhibition (IC50 = 1.18 μM), enabling dual therapeutic action .
  • Receptor Selectivity : Substitution at position 2 dictates target specificity. For example, fluorobenzooxazolyl and methoxypyridyl groups in the compound from confer angiotensin II receptor antagonism, whereas benzyl/oxazolyl groups favor PPARγ activation.

Stereochemical Considerations

  • (S)-enantiomers dominate in bioactive derivatives (e.g., KY-021, 14i), as seen in PPARγ agonists . The (R)-configuration is less common but utilized in opioid receptor antagonists () and catalytic applications .

Biological Activity

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a methoxy group, a benzoyl moiety, and a carboxylic acid functional group, which contribute to its diverse biological activities.

Chemical Structure

The molecular formula of this compound is C18H17NO4C_{18}H_{17}NO_4 with a molecular weight of 311.34 g/mol. Its structure can be represented as follows:

IUPAC Name 2(3methoxybenzoyl)3,4dihydro1Hisoquinoline3carboxylicacid\text{IUPAC Name }2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects
  • Potential Neuroprotective Effects

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa45 µg/mL

These findings suggest its potential as an effective antibacterial agent comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate:

Cell LineIC50 (µM)
MCF-715.0
HCT-11612.5
PC310.0

The compound exhibited significant inhibition of cell growth, indicating its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties were assessed by measuring the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound showed:

CytokineInhibition (%) at 10 µg/mL
IL-678%
TNF-α72%

This suggests that it may be beneficial in treating inflammatory conditions .

The biological activity of this compound is thought to involve its interaction with various molecular targets. The methoxy and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to modulation of cellular processes. Further studies are needed to elucidate the precise mechanisms underlying its pharmacological effects.

Case Studies and Research Findings

Recent literature has highlighted the potential applications of this compound in drug development:

  • Cystic Fibrosis Treatment : A series of analogs derived from tetrahydroisoquinoline structures have shown enhanced chloride transport in cells expressing mutant CFTR protein .
  • Cancer Therapy : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Q & A

Q. What are the methodological considerations for designing a synthetic route for this compound?

A robust synthetic route requires selecting appropriate protecting groups for the methoxy and carboxylic acid functionalities to avoid side reactions. Evidence from analogous tetrahydroisoquinoline syntheses suggests using benzoylisothiocyanate for selective acylation under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and optimize stepwise yields .

Q. Which analytical techniques are critical for structural validation?

X-ray crystallography (as applied to related tetrahydroisoquinoline derivatives) provides definitive stereochemical confirmation . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (COSY, NOESY) to resolve ring conformations and substituent orientations .

Q. How can researchers address solubility challenges during purification?

Adjusting solvent polarity gradients in column chromatography (e.g., hexane/ethyl acetate with 1% acetic acid) can mitigate aggregation issues caused by the carboxylic acid moiety. Membrane separation technologies, such as nanofiltration, may also isolate polar intermediates .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reaction mechanism hypotheses?

Employing density functional theory (DFT) to model transition states can clarify competing pathways (e.g., intramolecular cyclization vs. intermolecular acylation). ICReDD’s integrated approach combines computed activation energies with experimental kinetic data to validate dominant mechanisms .

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enforce enantioselectivity. For example, N-benzyl groups in similar tetrahydroisoquinolines induce steric hindrance to favor specific diastereomers . Dynamic NMR studies can monitor conformational locking during crystallization .

Q. What reactor design parameters enhance scalability for multi-step syntheses?

Microreactor systems improve heat/mass transfer for exothermic steps (e.g., acylation), while continuous-flow setups reduce side-product formation. Process simulations (e.g., Aspen Plus) model solvent recovery and catalyst recycling to minimize waste .

Q. How should researchers analyze conflicting bioactivity data across structural analogs?

Systematic SAR (structure-activity relationship) studies must account for stereoelectronic effects of the methoxy group. For instance, meta-substitution on the benzoyl ring (vs. para) alters π-stacking interactions in enzyme binding pockets. Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies extract insights from failed synthetic attempts?

Retrospective analysis of reaction databases (e.g., ICReDD’s feedback loop) identifies critical variables (e.g., pH, temperature) that deviate from optimal ranges. Machine learning algorithms correlate failed yields with reagent purity or solvent dielectric constants .

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